(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid
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Overview
Description
(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid is a chiral compound used in various scientific research and industrial applications. The compound is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Mechanism of Action
Target of Action
The primary target of (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid, also known as Fmoc-beta,beta-diMe-Phe-OH (rac), is the amine group of amino acids . This compound is a base-labile protecting group used in organic synthesis .
Mode of Action
The this compound interacts with its targets by protecting the amine group during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with protected amine groups. This protection allows for the selective synthesis of complex peptides without unwanted side reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group . At pH 10.0, Fmoc exhibits its inherent optical properties, indicating that the environment’s pH can influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid typically involves the following steps:
Fmoc Protection: The amino group of 2-amino-3-methyl-3-phenyl-butyric acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Resolution of Enantiomers: The racemic mixture of the compound can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and deprotection.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for efficient purification and high yield.
High-Performance Liquid Chromatography (HPLC): Used for the purification and resolution of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or amino derivatives.
Scientific Research Applications
(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Fmoc-2-amino-3-methyl-butyric acid: Lacks the phenyl group, resulting in different chemical properties.
Fmoc-2-amino-3-phenyl-propionic acid: Similar structure but with a different side chain length.
Uniqueness
(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid is unique due to its specific combination of the Fmoc protecting group, chiral center, and phenyl ring, making it a valuable compound in peptide synthesis and other applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-26(2,17-10-4-3-5-11-17)23(24(28)29)27-25(30)31-16-22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22-23H,16H2,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRGBXSOQUZHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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